(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile
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Overview
Description
(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, an oxadiazole ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring. This intermediate is then coupled with a phenylacetonitrile derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-methanol
- (3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-amine
Uniqueness
(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10N4O |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-[3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H10N4O/c16-7-6-11-3-1-4-12(9-11)14-18-19-15(20-14)13-5-2-8-17-10-13/h1-5,8-10H,6H2 |
InChI Key |
QZVPHPKVKZTFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CN=CC=C3)CC#N |
Origin of Product |
United States |
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